2,4-Dimethyl-2-ethyl-3-thiazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-2-ethyl-3-thiazoline is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2-ethyl-3-thiazoline typically involves the reaction of appropriate aldehydes or ketones with thioamides under acidic or basic conditions. One common method involves the cyclization of 2-ethyl-3-thiazoline with methyl groups at the 2 and 4 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-2-ethyl-3-thiazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2,4-Dimethyl-2-ethyl-3-thiazoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with antibacterial and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-2-ethyl-3-thiazoline involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and biological activity. It can interact with enzymes and proteins, leading to various biological effects such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethyl-3-thiazoline
- 2-Ethyl-4-methyl-3-thiazoline
- 2-Isopropyl-4-methyl-3-thiazoline
- 2-Propyl-4-methyl-3-thiazoline
- 2-Butyl-4-methyl-3-thiazoline
Uniqueness
2,4-Dimethyl-2-ethyl-3-thiazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
80881-40-9 |
---|---|
Molecular Formula |
C7H13NS |
Molecular Weight |
143.25 g/mol |
IUPAC Name |
2-ethyl-2,4-dimethyl-5H-1,3-thiazole |
InChI |
InChI=1S/C7H13NS/c1-4-7(3)8-6(2)5-9-7/h4-5H2,1-3H3 |
InChI Key |
VDSBMIOHCYMJGU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(N=C(CS1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.